molecular formula C25H29ClN2O B11711717 2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole

2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B11711717
M. Wt: 409.0 g/mol
InChI Key: CFPBWUPBYZIVNA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 4-(4-pentylcyclohexyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the pentylcyclohexyl group, making it less hydrophobic.

    2-(4-Methylphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole: Contains a methyl group instead of a chlorine atom, affecting its electronic properties.

    2-(4-Bromophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole: Contains a bromine atom, which can influence its reactivity and biological activity.

Uniqueness

2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of both a chlorophenyl group and a pentylcyclohexylphenyl group. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H29ClN2O

Molecular Weight

409.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C25H29ClN2O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24-27-28-25(29-24)22-14-16-23(26)17-15-22/h10-19H,2-9H2,1H3

InChI Key

CFPBWUPBYZIVNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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